4-Methylbenzylamine
Overview
Description
4-Methylbenzylamine is a chemical compound that has been studied in various contexts, including its use as a chiral auxiliary in asymmetric synthesis and as a structural component in the development of new materials with potential optical and piezoelectric applications. The compound has been utilized in the synthesis of cyclic amides and pyrimidines, and its derivatives have been explored for their bioactivity, particularly in the inhibition of leukemia cell proliferation .
Synthesis Analysis
The synthesis of 4-Methylbenzylamine and its derivatives involves various chemical reactions, including conjugate addition, Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation. For instance, lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide has been used in the asymmetric synthesis of aminotetrahydrofuran and aminopyrrolidine carboxylic acids . Another study reported the synthesis of N-(4-methylbenzyl)benzamide using CuI as a catalyst, demonstrating the versatility of 4-Methylbenzylamine in organic synthesis . Additionally, the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis, has been optimized for industrial production .
Molecular Structure Analysis
The molecular structure of 4-Methylbenzylamine derivatives has been extensively studied using X-ray crystallography, revealing various crystal systems and space groups. For example, N-(4-methylbenzyl)benzamide crystallizes in an orthorhombic lattice, noncentrosymmetric space group Pna21 . The crystal structure of methyl(R(+)-α-methylbenzylamine)bis(dimethylglyoximato)cobalt(III) benzene solvate has also been determined, showing an orthorhombic space group P212121 . These studies provide detailed insights into the molecular geometry and intermolecular interactions of 4-Methylbenzylamine derivatives.
Chemical Reactions Analysis
4-Methylbenzylamine is involved in various chemical reactions that lead to the formation of different molecular structures. The compound's reactivity has been exploited in the synthesis of cyclic amides, where intramolecular C-H···O hydrogen bonding plays a stabilizing role . It also participates in the formation of pyrimidines, as seen in the synthesis of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine . The compound's derivatives exhibit diverse reactivity, which is crucial for their potential applications in medicinal chemistry and material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methylbenzylamine derivatives have been characterized using various analytical techniques, including FTIR, NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction. These studies have provided information on functional groups, bond lengths, bond angles, and molecular conformations . Additionally, properties such as optical band gaps, UV cutoff wavelengths, photoluminescence emission spectra, dielectric measurements, mechanical strength, and thermal stability have been investigated, highlighting the multifunctional nature of these compounds .
Scientific Research Applications
1. Laser Applications
- Application Summary: 4-Methylbenzylamine is used in the synthesis of 4-methylbenzylammonium oxalate hydrate, a novel organic crystal with potential for laser applications .
- Methods of Application: The crystal is synthesized using the solvent evaporation method at room temperature . The structure of the grown crystal is solved, and cell parameters, space group, bond lengths, and bond angles are determined .
- Results: The crystal exhibits a transparency window from 262 to 1100 nm . Z-scan analysis reveals the reverse saturable absorption and the self-focusing nature of the crystal . The third-order nonlinear susceptibility value is -2.9457×10^-6 esu . The nonlinear refractive index and absorption coefficient have also been determined . These properties suggest potential applications in the generation of short laser pulses, optical limiting devices, frequency conversion processes, and optoelectronic devices .
2. Capillary Zone Electrophoresis
- Application Summary: 4-Methylbenzylamine is used in capillary zone electrophoresis, a technique for separating ions based on their electrophoretic mobility with the use of an applied voltage .
- Methods of Application: The reactions of 1-hexanol with 4-methylbenzylamine led to the corresponding imines in moderate yields . 4-Methylbenzylamine in ethanol/water solution (1:4) is used as simultaneously absorbing and buffering background electrolyte with detection at 210 nm .
- Results: This method was found suitable for determination of the individual compounds .
3. Synthesis of Organic Crystals
- Application Summary: 4-Methylbenzylamine is used in the synthesis of organic crystals, specifically 4-methylbenzylammonium oxalate hydrate .
- Methods of Application: The crystal is synthesized using the solvent evaporation method at room temperature . The structure of the grown crystal is solved, and cell parameters, space group, bond lengths, and bond angles are determined .
- Results: The crystal exhibits a transparency window from 262 to 1100 nm . These properties suggest potential applications in the generation of short laser pulses, optical limiting devices, frequency conversion processes, and optoelectronic devices .
4. Synthesis of α-Amino Phosphonates
- Application Summary: ®-(+)-α-Methylbenzylamine, a chiral amine that is structurally similar to 4-Methylbenzylamine, is used as a substrate to synthesize (S)-α-amino phosphonates .
- Methods of Application: The synthesis involves the reaction of ®-(+)-α-Methylbenzylamine with appropriate reagents to yield the desired product .
- Results: The resulting (S)-α-amino phosphonates are important in medicinal chemistry and have applications in the synthesis of various pharmaceuticals .
5. Synthesis of Pharmaceuticals
- Application Summary: 4-Methylbenzylamine is used in the industrial production of many pharmaceuticals .
- Methods of Application: The specific methods of application can vary widely depending on the pharmaceutical being synthesized. Generally, 4-Methylbenzylamine can be used as a reagent in various chemical reactions to produce the desired pharmaceutical compound .
- Results: The resulting pharmaceuticals can have a wide range of therapeutic effects, depending on the specific compound synthesized .
6. Production of Organic Compounds
- Application Summary: 4-Methylbenzylamine is used in the production of various organic compounds .
- Methods of Application: The compound can be used as a reagent in various chemical reactions to produce the desired organic compound .
- Results: The resulting organic compounds can have a wide range of applications, from industrial manufacturing to research .
Safety And Hazards
4-Methylbenzylamine is classified as a skin corrosive 1B . It has a flash point of 80 °C (closed cup) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended .
properties
IUPAC Name |
(4-methylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7-2-4-8(6-9)5-3-7/h2-5H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTSWYPNXFHGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059306 | |
Record name | Benzenemethanamine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059306 | |
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Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 12-13 deg C; [Alfa Aesar MSDS] | |
Record name | 4-Methylbenzylamine | |
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URL | https://haz-map.com/Agents/11179 | |
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Vapor Pressure |
0.29 [mmHg] | |
Record name | 4-Methylbenzylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11179 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Methylbenzylamine | |
CAS RN |
104-84-7 | |
Record name | 4-Methylbenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylbenzylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66562 | |
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Record name | Benzenemethanamine, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanamine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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